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Compound of Interest

Compound Name: 2-Bromothiazole-5-carbonitrile

Cat. No.: B1289413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromothiazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. The document

details available and predicted spectroscopic information, outlines experimental protocols for

data acquisition, and presents a visual workflow for analytical characterization. This guide is

intended to be a valuable resource for researchers engaged in the synthesis, development,

and analysis of novel chemical entities.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-
Bromothiazole-5-carbonitrile. Due to the limited availability of public experimental data for

certain techniques, predicted values from validated computational models are included to

provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Bromothiazole-5-carbonitrile

Chemical Shift
(δ) (ppm)

Multiplicity
Number of
Protons

Assignment Solvent

8.57 Singlet 1H Thiazole-H4 DMSO-d₆
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Table 2: Predicted ¹³C NMR Spectral Data of 2-Bromothiazole-5-carbonitrile

Chemical Shift (δ) (ppm) Assignment

~145 C2 (Thiazole)

~142 C4 (Thiazole)

~115 C5 (Thiazole)

~114 -C≡N

Note: Predicted values are based on computational models and should be confirmed by

experimental data.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data of 2-Bromothiazole-5-carbonitrile

Wavenumber (cm⁻¹) Functional Group Assignment

~2230 C≡N stretch (Nitrile)

~1500-1600 C=N and C=C stretches (Thiazole ring)

~1000-1200 C-Br stretch

Note: Predicted values are based on computational models and should be confirmed by

experimental data.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Bromothiazole-5-carbonitrile
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Parameter Value

Molecular Formula C₄HBrN₂S

Exact Mass 187.904373

Molecular Weight 189.04

Predicted Fragmentation M⁺, [M-Br]⁺, [M-CN]⁺, [C₃HNS]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2-Bromothiazole-5-carbonitrile. These protocols are based on standard methodologies for

the analysis of solid organic compounds and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromothiazole-5-carbonitrile in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
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Employ a longer relaxation delay and a higher number of scans compared to ¹H NMR to

account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Bromothiazole-5-carbonitrile with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]

Place the mixture in a pellet die and press under high pressure to form a transparent or

translucent pellet.[1]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans to obtain a high-quality spectrum.

Electron Impact Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of solid 2-Bromothiazole-5-carbonitrile into

the mass spectrometer via a direct insertion probe.[2]

Instrumentation: Utilize a mass spectrometer equipped with an electron impact (EI) ionization

source.[3]

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.[3]
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum displaying the relative abundance

of each ion.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Bromothiazole-5-carbonitrile.
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Caption: General workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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